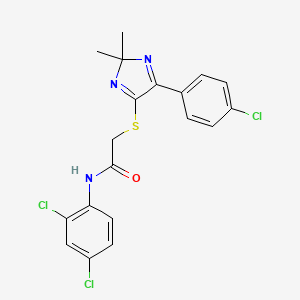

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide

Description

The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide features a substituted imidazole core linked via a thioether bridge to an acetamide group. The imidazole ring is substituted with a 4-chlorophenyl group and two methyl groups at the 2-position, while the acetamide nitrogen is attached to a 2,4-dichlorophenyl moiety. The presence of multiple chlorine substituents likely enhances lipophilicity, influencing membrane permeability and target binding .

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(2,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl3N3OS/c1-19(2)24-17(11-3-5-12(20)6-4-11)18(25-19)27-10-16(26)23-15-8-7-13(21)9-14(15)22/h3-9H,10H2,1-2H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLWHGZLWMOIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(C(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide , identified by its CAS number 899934-67-9 , belongs to a class of thiazole and imidazole derivatives that have shown promising biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.9 g/mol . The structure features a thioether linkage and an imidazole moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆Cl₂N₃OS |

| Molecular Weight | 407.9 g/mol |

| CAS Number | 899934-67-9 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and thiazole moieties. For instance, compounds similar to the one in focus have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups on the phenyl rings enhances anticancer activity by increasing the compound's lipophilicity and facilitating cellular uptake.

Case Study:

In a study evaluating a series of thiazole derivatives, it was found that certain analogs exhibited IC50 values as low as 1.98 µg/mL against human cancer cell lines, indicating potent cytotoxicity . The specific mechanisms often involve the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase II and HDAC .

Antimicrobial Activity

Thiazole and imidazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Preliminary data suggest that it may exhibit activity comparable to established antibiotics like norfloxacin.

Research Findings:

In vitro studies have shown that similar compounds possess broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL against common pathogens .

The proposed mechanisms of action for the biological activities of this compound include:

- Enzyme Inhibition: Compounds with imidazole rings often act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways.

- Antioxidant Activity: The presence of specific functional groups contributes to the antioxidant properties, reducing oxidative stress in cells.

Scientific Research Applications

This compound has been evaluated for its antimicrobial and anticancer properties. The following sections detail its applications based on recent research findings.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. For example, studies have shown that derivatives of thiazolyl-acetamides possess promising activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

| Compound | Activity | Target Organism |

|---|---|---|

| 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(2,4-dichlorophenyl)acetamide | Moderate to High | Various bacterial strains |

Anticancer Potential

The anticancer properties of this compound have been explored through various in vitro studies. For instance, compounds containing imidazole rings have been shown to inhibit the proliferation of cancer cell lines such as MCF7 (human breast adenocarcinoma) and others. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression .

| Compound | Activity | Cancer Cell Line |

|---|---|---|

| This compound | Significant | MCF7 |

Case Studies

- Antimicrobial Efficacy :

- Anticancer Activity :

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Variations

Imidazole vs. Thiazole/Pyrimidine Derivatives

- Target Compound : Contains a 2,2-dimethyl-2H-imidazole core with a 4-chlorophenyl substituent. The thioether linkage connects to the acetamide group.

- 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide : Replaces imidazole with a thiazole ring, linked to a dichlorophenylacetamide. Thiazoles are associated with coordination chemistry and antibiotic activity .

- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide : Utilizes a pyrimidine ring instead of imidazole, demonstrating how heterocycle choice modulates electronic properties and binding interactions .

Table 1: Heterocyclic Core Comparison

Substituent Effects on Bioactivity

- Chlorine Substitution: The target compound’s 2,4-dichlorophenyl group enhances steric bulk and electron-withdrawing effects compared to mono-chlorinated analogues (e.g., N-(4-Chlorophenyl)-5-(Dihydroimidazol-2-yl)Thienopyridin-4-Amine ).

Thioether vs. Sulfonamide Linkages :

Table 2: Substituent and Linkage Comparison

Pharmacological Implications

- Enzyme Inhibition : Thiazole and imidazole derivatives (e.g., 2-(3,4-Dichlorophenyl)-N-(Thiazol-2-yl)Acetamide ) show affinity for COX-1/2 enzymes . The target compound’s dichlorophenyl group may enhance hydrophobic interactions with enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.